Bendamustine Bis-mercapturic Acid-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

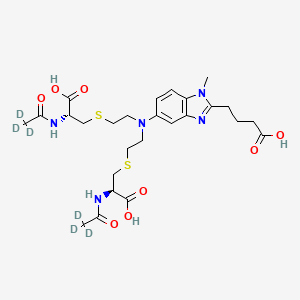

Bendamustine Bis-mercapturic Acid-d6: is a labeled analogue of Bendamustine Bis-mercapturic Acid, which is a metabolite of Bendamustine. Bendamustine itself is a bifunctional alkylating agent used in chemotherapy, particularly for treating chronic lymphocytic leukemia and non-Hodgkin lymphoma. The deuterium-labeled version, this compound, is primarily used in research to study the pharmacokinetics and metabolism of Bendamustine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Bis-mercapturic Acid-d6 involves acylation reactions where the corresponding primers react with labeled thiol ligands . The detailed synthetic methods and conditions can be found in specific chemical literature or patents .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the compound meets research-grade standards .

化学反応の分析

Types of Reactions: Bendamustine Bis-mercapturic Acid-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

科学的研究の応用

Pharmacokinetics and Metabolism

Bendamustine Metabolism

Bendamustine is metabolized into several metabolites, with Bendamustine Bis-mercapturic Acid-d6 being one of the significant products. Understanding the metabolic pathways of bendamustine is crucial for optimizing its therapeutic efficacy and minimizing toxicity. The compound is primarily processed by glutathione conjugation, leading to the formation of mercapturic acids that can be detected in biological samples.

Research Findings

Studies have shown that monitoring this compound levels can provide insights into individual patient metabolism and drug clearance rates. This information is vital for tailoring treatment regimens to enhance efficacy and reduce adverse effects. For instance, a study indicated that patients with slower metabolic rates may require dose adjustments to achieve optimal therapeutic outcomes .

Therapeutic Monitoring

Biomarker Potential

this compound serves as a potential biomarker for assessing exposure to bendamustine in clinical settings. By measuring its levels in urine or plasma, clinicians can evaluate patient compliance and exposure levels, which are critical for determining the risk of toxicity and therapeutic response.

Case Studies

Several case studies have documented the utility of this biomarker in clinical practice. For example, a retrospective analysis involving patients undergoing treatment with bendamustine highlighted how monitoring this compound correlated with clinical outcomes and adverse events . In one notable case, elevated levels of this metabolite were associated with increased incidence of nephrogenic diabetes insipidus, prompting further investigation into the relationship between drug metabolism and side effects .

Safety Assessments

Adverse Event Monitoring

The application of this compound extends to safety assessments in clinical trials and post-marketing surveillance. By analyzing the incidence of adverse events in relation to metabolite levels, researchers can identify potential risk factors associated with bendamustine therapy.

Post-Marketing Studies

Recent post-marketing studies have utilized data from adverse event reporting systems to evaluate the safety profile of bendamustine. These studies have shown that patients with higher concentrations of this compound experienced a higher frequency of specific side effects, such as hematologic toxicities and infections . This correlation underscores the importance of pharmacokinetic monitoring in improving patient safety.

作用機序

The mechanism of action of Bendamustine Bis-mercapturic Acid-d6 is similar to that of Bendamustine. Bendamustine is a nitrogen mustard drug that forms electrophilic alkyl groups capable of covalently bonding to DNA. This leads to intra- and inter-strand crosslinks, resulting in cell death . Bendamustine can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .

類似化合物との比較

Bendamustine Bis-mercapturic Acid: The non-labeled version of Bendamustine Bis-mercapturic Acid-d6.

Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.

Chlorambucil: A similar alkylating agent used for treating chronic lymphocytic leukemia.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research settings, enabling detailed studies of drug behavior and interactions.

生物活性

Bendamustine Bis-mercapturic Acid-d6 is a stable isotope-labeled metabolite of bendamustine, a chemotherapeutic agent used primarily in the treatment of hematological malignancies. This article explores its biological activity, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C26D6H31N5O8S2

- Molecular Weight : 617.768 g/mol

- CAS Number : 1356930-62-5

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of deuterium (D) isotopes enhances the stability and detection of this metabolite in biological studies.

Metabolic Pathways

Bendamustine undergoes extensive metabolism in the body, primarily through the mercapturic acid pathway. This pathway facilitates the conjugation of reactive metabolites with glutathione, leading to the formation of mercapturic acids, which are then excreted in urine. The identification of these metabolites is crucial for understanding the drug's pharmacokinetics and potential toxicity.

Key Metabolites

- Bendamustine : The parent compound, an alkylating agent that forms DNA crosslinks.

- This compound : A stable metabolite detected in urine, useful for pharmacokinetic studies.

Pharmacokinetics

Recent studies have focused on the pharmacokinetic profile of bendamustine and its metabolites, including this compound. Key findings include:

- Absorption : Bendamustine is rapidly absorbed following intravenous administration.

- Distribution : The drug is widely distributed in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : Predominantly hepatic, involving cytochrome P450 enzymes.

- Excretion : Metabolites are primarily excreted via urine, with this compound being a major urinary metabolite.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 30 minutes |

| Peak plasma concentration | 20 ng/ml (after IV) |

| Urinary excretion | Major metabolite |

Biological Activity

This compound exhibits several biological activities that are significant for both therapeutic applications and safety assessments:

- Antitumor Activity : As a metabolite of bendamustine, it retains some level of antitumor activity due to its role in the drug's overall pharmacological effects.

- Toxicological Profile : Understanding its metabolic products helps assess potential toxicities associated with bendamustine therapy.

- Biomarker Potential : The detection of this compound in urine serves as a biomarker for exposure and metabolic monitoring in patients undergoing treatment.

Study on Metabolite Profiling

A study conducted on cancer patients receiving bendamustine therapy analyzed urine samples for metabolite profiling. It identified this compound as a significant metabolite, providing insights into the drug's metabolism and aiding in therapeutic monitoring .

Stability and Detection

Research has shown that this compound remains stable under various conditions, making it an ideal candidate for pharmacokinetic studies using advanced techniques such as mass spectrometry .

特性

IUPAC Name |

4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNDPUOARKGRL-GFRDMBKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。